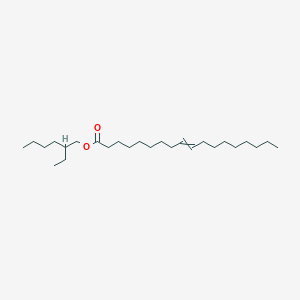
2-Ethylhexyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl oleate is typically achieved through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles. The optimal conditions for this reaction include a 1:1 molar ratio of oleic acid to 2-ethylhexanol, temperatures around 50°C, and a solvent-free system .
Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl oleate often involves the use of high temperatures and chemical catalysts. the demand for environmentally friendly products has led to the adoption of green chemistry techniques, such as lipase-catalyzed ester synthesis, which offers high-quality products under mild pressure and temperature conditions without generating harmful byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl oleate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid.
Common Reagents and Conditions: The esterification of oleic acid with 2-ethylhexanol is typically catalyzed by enzymes such as Candida antarctica lipase. The reaction conditions include a 1:1 molar ratio of the reactants, temperatures around 50°C, and a solvent-free environment .
Major Products Formed: The primary product of the esterification reaction is 2-ethylhexyl oleate. In hydrolysis reactions, the major products are oleic acid and 2-ethylhexanol .
Applications De Recherche Scientifique
2-Ethylhexyl oleate has a wide range of applications in scientific research and industry:
Pharmaceuticals: Employed as a carrier for active pharmaceutical ingredients in drug formulations.
Food Industry: Utilized as a food additive for its emulsifying properties.
Textile Industry: Applied as a lubricant and softening agent in textile processing.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl oleate involves its interaction with the skin’s lipid barrier, enhancing the skin’s moisture retention and providing a smooth, soft texture. The ester is absorbed into the skin, where it forms a protective layer that prevents water loss and improves skin hydration .
Comparaison Avec Des Composés Similaires
Isopropyl Myristate: Another ester used in cosmetics for its emollient properties.
Cetyl Palmitate: Used in skincare products for its moisturizing effects.
Octyl Stearate: Employed as a skin conditioning agent in various formulations.
Uniqueness of 2-Ethylhexyl Oleate: 2-Ethylhexyl oleate stands out due to its excellent spreadability, low volatility, and high chemical stability. These properties make it particularly suitable for use in formulations where long-lasting moisturization and a non-greasy feel are desired .
Propriétés
Numéro CAS |
85049-37-2 |
|---|---|
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
2-ethylhexyl octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3 |
Clé InChI |
FOKDITTZHHDEHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)
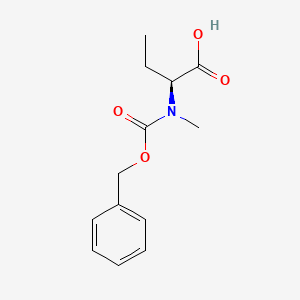
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
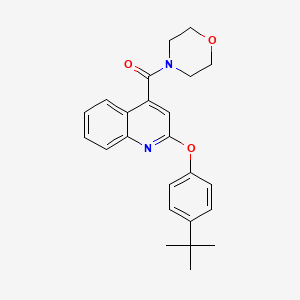
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
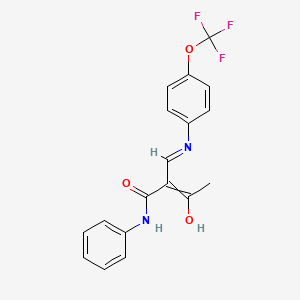
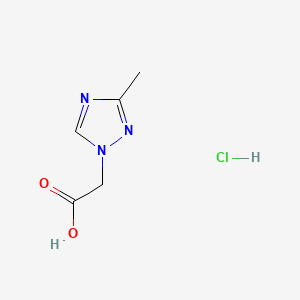
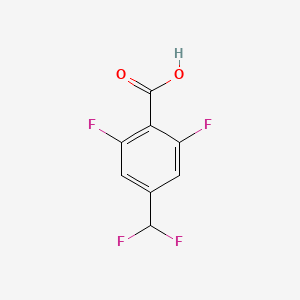

![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)
